N-cyclohexyl-N'-(4-ethoxyphenyl)hydrazine-1,2-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea typically involves the reaction of cyclohexyl isothiocyanate with 4-ethoxyaniline. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Cyclohexyl isothiocyanate+4-ethoxyaniline→1-[(cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea
The reaction mixture is usually stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioureas
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities. It has shown promising results against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer properties. Studies have indicated that it may inhibit the growth of certain cancer cell lines.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit the function of bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular pathways involved in cell division and growth, which may explain its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Cyclohexylcarbamothioyl)amino]benzamide
- 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea
- 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea
Comparison
Compared to similar compounds, 1-[(cyclohexylcarbamothioyl)amino]-3-(4-ethoxyphenyl)thiourea exhibits unique properties due to the presence of the ethoxyphenyl group, which enhances its solubility and potential biological activity. Its cyclohexylcarbamothioyl moiety also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H24N4OS2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(4-ethoxyphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H24N4OS2/c1-2-21-14-10-8-13(9-11-14)18-16(23)20-19-15(22)17-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H2,17,19,22)(H2,18,20,23) |
InChI Key |
NCXDQCKTEHQULD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=S)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.